Cas no 193002-09-4 (1-Propanol,3-(4-pyridinyloxy)-)

1-Propanol,3-(4-pyridinyloxy)- is a specialized organic compound featuring a pyridine ring linked via an ether bond to a propanol moiety. This structure imparts unique solubility and reactivity characteristics, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its bifunctional nature allows for further derivatization, enabling applications in ligand design and polymer chemistry. The compound's stability under standard conditions ensures ease of handling and storage. Its polar propanol group enhances solubility in both aqueous and organic media, facilitating diverse reaction conditions. The pyridinyloxy component contributes to coordination properties, useful in catalysis or metal-organic frameworks. This balance of reactivity and stability makes it a versatile building block for advanced chemical synthesis.
1-Propanol,3-(4-pyridinyloxy)- structure
193002-09-4 structure
Product Name:1-Propanol,3-(4-pyridinyloxy)-
CAS No:193002-09-4
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD18811035
CID:116284
PubChem ID:21936007
Update Time:2025-10-31

1-Propanol,3-(4-pyridinyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,3-(4-pyridinyloxy)-
    • 4-[3-HYDROXYPROPOXY]PYRIDINE
    • 1-Propanol,3-(4-pyridinyloxy)-(9CI)
    • HLWIOFLZKFTSHE-UHFFFAOYSA-N
    • SCHEMBL4495041
    • AS-62322
    • W19282
    • 193002-09-4
    • AKOS027401632
    • 4-(3-hydroxypropoxy)pyridine
    • MFCD18811035
    • 3-pyridin-4-yloxypropan-1-ol
    • 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL
    • DB-268614
    • 1-Propanol, 3-(4-pyridinyloxy)-
    • MDL: MFCD18811035
    • Inchi: 1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2
    • InChI Key: HLWIOFLZKFTSHE-UHFFFAOYSA-N
    • SMILES: O(C1C=CN=CC=1)CCCO

Computed Properties

  • Exact Mass: 153.079
  • Monoisotopic Mass: 153.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 92.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4A^2
  • XLogP3: 0.5

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1-Propanol,3-(4-pyridinyloxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:193002-09-4)1-Propanol,3-(4-pyridinyloxy)-
Order Number:A1222282
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:36
Price ($):734
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Additional information on 1-Propanol,3-(4-pyridinyloxy)-

Introduction to 1-Propanol,3-(4-pyridinyloxy)- (CAS No. 193002-09-4)

1-Propanol,3-(4-pyridinyloxy)-, a compound with the chemical formula C₈H₁₁NO, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 193002-09-4, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both alcohol and pyridine functional groups makes it a versatile intermediate for various chemical transformations.

The compound's structure consists of a propyl chain substituted with a 4-pyridinyloxy group. This configuration allows for multiple possible reactions, including nucleophilic substitutions, eliminations, and coupling reactions, which are crucial in the synthesis of more complex molecules. The pyridine ring, known for its electron-deficient nature, can participate in coordination chemistry and metal-catalyzed reactions, making it a valuable component in organic synthesis.

In recent years, there has been growing interest in the development of novel bioactive molecules that incorporate heterocyclic structures. The 4-pyridinyloxy moiety is particularly interesting because it can enhance the solubility and bioavailability of drug candidates while also providing a scaffold for further functionalization. This has led to its incorporation in various research projects aimed at discovering new therapeutic agents.

One of the most promising areas of research involving 1-Propanol,3-(4-pyridinyloxy)- is its application in the synthesis of small-molecule inhibitors. These inhibitors are designed to target specific biological pathways by interacting with enzymes or receptors. The compound's dual functionality allows it to act as a bridge between different pharmacophores, facilitating the design of molecules with enhanced binding affinity and selectivity.

Recent studies have demonstrated the utility of this compound in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the propyl chain and the pyridine ring, researchers can fine-tune the properties of these inhibitors to improve their efficacy and reduce off-target effects. For instance, derivatives of 1-Propanol,3-(4-pyridinyloxy)- have shown promise in inhibiting tyrosine kinases, which are overactive in many types of cancer.

The synthesis of 1-Propanol,3-(4-pyridinyloxy)- involves several key steps that highlight its versatility as a synthetic intermediate. The introduction of the 4-pyridinyloxy group typically requires a nucleophilic aromatic substitution reaction on a halogenated pyridine precursor. This step is often catalyzed by palladium or copper complexes, which facilitate the formation of new carbon-nitrogen bonds under mild conditions. Following this reaction, the propyl chain can be introduced through various methods, such as Grignard reactions or nucleophilic additions.

The compound's reactivity also makes it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at specific positions on the molecule, further expanding its synthetic potential. Such transformations are particularly useful in creating complex drug candidates with multiple pharmacophoric elements.

In addition to its pharmaceutical applications, 1-Propanol,3-(4-pyridinyloxy)- has shown promise in materials science. The combination of hydrophobic and hydrophilic regions in its structure makes it a candidate for use in self-assembling systems and supramolecular chemistry. These applications could lead to novel materials with unique properties, such as enhanced biocompatibility or improved drug delivery capabilities.

The compound's stability under various conditions is another important factor that contributes to its utility in research and industrial settings. Studies have shown that 1-Propanol,3-(4-pyridinyloxy)- remains stable under standard storage conditions but can undergo degradation when exposed to strong acids or bases. This information is crucial for researchers who need to handle large quantities of this compound or use it in sensitive reactions.

The growing body of research on 1-Propanol,3-(4-pyridinyloxy)- underscores its importance as a building block in modern chemistry. Its ability to participate in multiple types of reactions and its potential applications across different fields make it a valuable asset for both academic researchers and industrial chemists. As new synthetic methods and applications continue to emerge, this compound is likely to play an even greater role in the development of innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:193002-09-4)1-Propanol,3-(4-pyridinyloxy)-
A1222282
Purity:99%
Quantity:1g
Price ($):734
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